[1,4'-Bipiperidine]-1'-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester
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Overview
Description
[1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bipiperidine core and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidine structure.
Introduction of Functional Groups: The carboxylic acid and aminomethyl groups are introduced through a series of reactions, including amination and esterification.
Final Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The functional groups in the compound can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine cores but different functional groups.
Aminomethyl Esters: Compounds with aminomethyl groups and ester functionalities.
Uniqueness
The uniqueness of [1,4’-Bipiperidine]-1’-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and its bipiperidine core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)piperidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-8-4-13(12-17)5-9-18/h13-14H,4-12,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDAWXFIGNATKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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